IPR-69 exhibits its biological activity primarily through the inhibition of uPAR. [] Although the precise mechanism remains to be fully elucidated, studies suggest that IPR-69 may interfere with uPAR-mediated cell signaling pathways, ultimately leading to the observed effects on cell invasion, migration, adhesion, and angiogenesis. []
Inhibition of Breast Cancer Cell Invasion, Migration, and Adhesion: IPR-69 effectively inhibited the invasion, migration, and adhesion of MDA-MB-231 breast cancer cells in vitro, with an IC50 of approximately 30 μM. [] These findings suggest its potential in targeting key processes involved in tumor metastasis.
Anti-angiogenic Activity: IPR-69 exhibited potent anti-angiogenic activity with an IC50 of 3 μM. [] This suggests its ability to inhibit the formation of new blood vessels, a critical process in tumor growth and progression.
Inhibition of Cell Growth and Induction of Apoptosis: IPR-69 demonstrated significant inhibition of breast cancer cell growth with an IC50 of 18 μM and was found to induce apoptosis in these cells. [] This highlights its potential as an antiproliferative and pro-apoptotic agent.
In vivo Efficacy in Breast Cancer Metastasis: In a mouse model of breast cancer metastasis, oral administration of IPR-69 resulted in a 20% reduction in tumor volume compared to the control group. [] Notably, treated mice exhibited less extensive metastasis, supporting the in vitro findings and highlighting the in vivo potential of IPR-69.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: